molecular formula C11H14N2O3 B8615944 N-(cyclopropylmethyl)-4-methoxy-2-nitroaniline

N-(cyclopropylmethyl)-4-methoxy-2-nitroaniline

Cat. No. B8615944
M. Wt: 222.24 g/mol
InChI Key: LFYMJIUKOUOUKK-UHFFFAOYSA-N
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Patent
US08975286B2

Procedure details

A 5 L vessel was charged 4-methoxy-2-nitroaniline (1-1, 160 g, 952 mmol) in dichloromethane (2.44 L), cooled to 10° C. and cyclopropanecarboxyaldehyde (100 g, 143 mmol) was added in four 25 gram portions. The vessel was charged with acetic acid (300 ml, 523 mmol) via an addition funnel fitted on the reactor and charged to the reaction mixture over 20 minutes. After 45 minutes, the vessel was charged with sodium triacetoxyborohydride (444 g, 209 mmol) portionwise. The mixture was warmed to ambient temperature over 4 hours and was stirred for an additional 14 hours. The mixture was treated with saturated aqueous sodium bicarbonate (100 mL) and poured into sodium bicarbonate (4 L) and dichloromethane. The organic extract was concentrated in vacuo, providing the titled compound 8-1.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
2.44 L
Type
solvent
Reaction Step One
[Compound]
Name
four
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
444 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
4 L
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[C:5]([N+:10]([O-:12])=[O:11])[CH:4]=1.[C:13](O)(=O)[CH3:14].[C:17](O[BH-](OC(=O)C)OC(=O)C)(=O)[CH3:18].[Na+].C(=O)(O)[O-].[Na+]>ClCCl>[CH:13]1([CH2:14][NH:7][C:6]2[CH:8]=[CH:9][C:3]([O:2][CH3:1])=[CH:4][C:5]=2[N+:10]([O-:12])=[O:11])[CH2:18][CH2:17]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
160 g
Type
reactant
Smiles
COC1=CC(=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
2.44 L
Type
solvent
Smiles
ClCCl
Step Two
Name
four
Quantity
25 g
Type
reactant
Smiles
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
444 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Six
Name
Quantity
4 L
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
was stirred for an additional 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted on the reactor
ADDITION
Type
ADDITION
Details
charged to the reaction mixture over 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to ambient temperature over 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C1(CC1)CNC1=C(C=C(C=C1)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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